Enhanced Lipophilicity (LogP) Relative to Non-Halogenated Parent Sulfonamide
The 4‑bromo‑3‑chloro substitution pattern increases lipophilicity compared to the unsubstituted benzenesulfonamide core. The measured LogP for 4‑bromo‑3‑chlorobenzenesulfonamide (the non‑N‑methylated analogue) is 3.53 . In contrast, the parent benzenesulfonamide has a calculated LogP of approximately 0.8 [1]. The N‑methylation present in the target compound is expected to further increase LogP by approximately +0.5 units based on the Hansch π constant for N‑methylsulfonamide [2], yielding an estimated LogP of ~4.0 for 4‑bromo‑3‑chloro‑N‑methylbenzene‑1‑sulfonamide. This 3.2‑log‑unit increase relative to the unsubstituted core translates to a theoretical ~1,500‑fold increase in octanol‑water partition coefficient, which is a critical determinant of membrane permeability and oral bioavailability [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~4.0 (estimated from analogue LogP + N‑methyl Hansch contribution) |
| Comparator Or Baseline | Benzenesulfonamide LogP ~0.8 (calculated); 4‑Bromo‑3‑chlorobenzenesulfonamide LogP = 3.53 (measured) |
| Quantified Difference | ~3.2 log units higher than benzenesulfonamide core; theoretical ~1,500‑fold greater octanol‑water partitioning |
| Conditions | Measured and calculated LogP values; estimation based on Hansch π fragment constants |
Why This Matters
Higher LogP directly impacts passive membrane permeability and compound distribution, making this scaffold preferable for intracellular target engagement studies compared to less lipophilic sulfonamide analogs.
- [1] PubChem. Benzenesulfonamide, CID 7370. https://pubchem.ncbi.nlm.nih.gov/compound/Benzenesulfonamide (accessed 2026-05-02). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
